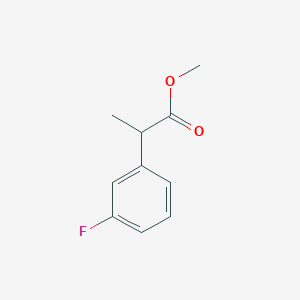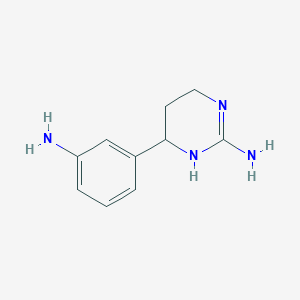
3-(2-Bromo-benzoyl)-2-methyl-indolizine-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Bromo-benzoyl)-2-methyl-indolizine-1-carbaldehyde: is a complex organic compound that features a unique structure combining a brominated benzoyl group, a methyl group, and an indolizine ring with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-benzoyl)-2-methyl-indolizine-1-carbaldehyde typically involves multiple steps:
Formation of 2-Bromo-benzoyl chloride: This can be achieved by reacting 2-bromobenzoic acid with thionyl chloride under reflux conditions.
Synthesis of 2-Methyl-indolizine: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Coupling Reaction: The final step involves the coupling of 2-bromo-benzoyl chloride with 2-methyl-indolizine in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the benzoyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Triethylamine, sodium hydroxide.
Major Products
Oxidation: 3-(2-Bromo-benzoyl)-2-methyl-indolizine-1-carboxylic acid.
Reduction: 3-(2-Bromo-benzoyl)-2-methyl-indolizine-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 3-(2-Bromo-benzoyl)-2-methyl-indolizine-1-carbaldehyde can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate .
Biology and Medicine
Its indolizine core is a common motif in many biologically active compounds, and the presence of the bromine atom can enhance its binding affinity to biological targets .
Industry
In the material science industry, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics .
Mechanism of Action
The mechanism of action of 3-(2-Bromo-benzoyl)-2-methyl-indolizine-1-carbaldehyde would depend on its specific application. In medicinal chemistry, it may interact with biological targets through various pathways, including hydrogen bonding, hydrophobic interactions, and covalent bonding with nucleophilic sites on proteins or enzymes .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-(2-Bromo-benzoyl)-2-methyl-indolizine-1-carbaldehyde is unique due to its combination of a brominated benzoyl group and an indolizine ring. This structure provides a unique set of chemical properties and reactivity patterns that are not found in simpler brominated benzoyl compounds or indolizine derivatives alone.
Properties
Molecular Formula |
C17H12BrNO2 |
|---|---|
Molecular Weight |
342.2 g/mol |
IUPAC Name |
3-(2-bromobenzoyl)-2-methylindolizine-1-carbaldehyde |
InChI |
InChI=1S/C17H12BrNO2/c1-11-13(10-20)15-8-4-5-9-19(15)16(11)17(21)12-6-2-3-7-14(12)18/h2-10H,1H3 |
InChI Key |
LGYCAUZWCIECKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CC=CC2=C1C=O)C(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![8-O-tert-butyl 9-O-ethyl (1S,2S,6R,7S,9S)-4,4-dimethyl-3,5-dioxa-8-azatricyclo[5.2.1.02,6]decane-8,9-dicarboxylate](/img/structure/B13065175.png)





![1-[5-Fluoro-2-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one](/img/structure/B13065241.png)
![3-Amino-1-[(1-methylcyclobutyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13065248.png)
![[2-(2-Fluoro-6-nitrophenyl)ethenyl]dimethylamine](/img/structure/B13065249.png)
![2-[2-(Trifluoromethyl)thiophen-3-yl]acetic acid](/img/structure/B13065259.png)

